molecular formula C22H23BrN2O3 B12160453 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B12160453
M. Wt: 443.3 g/mol
InChI Key: SIVAPEWCVOFOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound that features both an indole and an isoquinoline moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the indole ring.

    Formation of the Isoquinoline Moiety: Synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline structure.

    Coupling Reaction: Linking the indole and isoquinoline structures via a propanone linker.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or isoquinoline moieties.

    Reduction: Reduction reactions could potentially modify the ketone group or other functional groups.

    Substitution: Halogen substitution reactions might occur at the bromine atom on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with indole and isoquinoline structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Medicine

    Drug Development: Potential lead compounds for the development of new therapeutic agents.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific biological target. Common mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-(isoquinolin-2(1H)-yl)propan-1-one: Lacks the bromine and methoxy groups.

    3-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the methoxy groups in 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one may confer unique chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C22H23BrN2O3/c1-27-20-11-16-6-9-25(14-17(16)12-21(20)28-2)22(26)7-10-24-8-5-15-3-4-18(23)13-19(15)24/h3-5,8,11-13H,6-7,9-10,14H2,1-2H3

InChI Key

SIVAPEWCVOFOHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=C3C=C(C=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.